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Inosine dialdehyde - 23590-99-0

Inosine dialdehyde

Catalog Number: EVT-10914749
CAS Number: 23590-99-0
Molecular Formula: C10H10N4O5
Molecular Weight: 266.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inosine Dialdehyde is a toxic purine analogue. Inosine dialdehyde inhibits ribonucleotide reductase, resulting in decreased synthesis of DNA, RNA, and proteins, and G2/M-phase cell cycle arrest. This agent also forms stable covalent crosslinks in proteins, thereby inhibiting the activity of enzymes involved in nucleic acid synthesis. (NCI04)
Overview

Inosine dialdehyde, also known as Inosine-5'-dialdehyde or NSC 118994, is a chemical compound derived from inosine through periodate oxidation. This compound has garnered interest in biochemical research due to its effects on nucleic acid synthesis and potential applications in cancer therapy. Inosine dialdehyde functions as a purine analogue, exhibiting inhibitory properties against various cellular processes.

Source

Inosine dialdehyde is synthesized primarily from inosine, a naturally occurring nucleoside. The synthesis involves the oxidation of inosine using sodium metaperiodate, which converts the hydroxyl groups of the sugar moiety into aldehydes, resulting in the dialdehyde form of inosine .

Classification

Inosine dialdehyde belongs to the class of nucleoside derivatives and is categorized as a dialdehyde compound. Its structural features include two aldehyde functional groups attached to the ribose sugar of inosine, which play a crucial role in its biological activity.

Synthesis Analysis

Methods

The synthesis of inosine dialdehyde typically involves the following steps:

  1. Oxidation: Inosine is treated with sodium metaperiodate in an aqueous ethanol solution. This reaction leads to the formation of an intermediate dialdehyde.
  2. Purification: The crude product is purified through techniques such as column chromatography to isolate pure inosine dialdehyde .

Technical Details

The oxidation reaction proceeds via a mechanism where periodate selectively oxidizes the hydroxyl groups on the ribose sugar. The reaction conditions, including temperature and pH, must be carefully controlled to maximize yield and minimize side reactions. The final product can be characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .

Molecular Structure Analysis

Structure

Inosine dialdehyde has a molecular formula of C₁₀H₁₂N₄O₄. Its structure consists of a ribose sugar linked to a purine base (hypoxanthine) with two aldehyde groups at positions 2' and 3' on the sugar ring.

Data

  • Molecular Weight: 240.23 g/mol
  • Functional Groups: Two aldehydes (-CHO) and one purine base.
  • Stereochemistry: The configuration around the sugar ring is critical for its biological activity.
Chemical Reactions Analysis

Reactions

Inosine dialdehyde participates in several important chemical reactions:

  1. Nucleophilic Addition: The aldehyde groups can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of more complex derivatives.
  2. Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively .

Technical Details

The reactivity of inosine dialdehyde is significantly influenced by the presence of both aldehyde functional groups, which can facilitate diverse synthetic pathways for creating modified nucleosides and other biologically relevant compounds.

Mechanism of Action

Process

Inosine dialdehyde exerts its biological effects primarily through inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to decreased levels of deoxyribonucleotides, thereby affecting DNA replication and repair processes.

Data

Research indicates that concentrations around 0.1 mM can completely inhibit cell proliferation in various tumor cell lines, including mouse leukemia and Chinese hamster ovary cells . Furthermore, it induces cell cycle arrest at the G2/M phase, disrupting normal cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

  • Stability: Sensitive to hydrolysis and oxidation; should be stored under inert conditions.
  • Reactivity: Reacts readily with nucleophiles due to its aldehyde functional groups.

Relevant Data or Analyses

Studies have shown that inosine dialdehyde can interact with cellular macromolecules, leading to modifications that affect protein function and nucleic acid integrity .

Applications

Scientific Uses

Inosine dialdehyde has several notable applications:

  • Cancer Research: Due to its ability to inhibit DNA synthesis, it is studied as a potential chemotherapeutic agent.
  • Biochemical Studies: It serves as a tool for investigating nucleotide metabolism and cellular proliferation mechanisms.
  • Synthetic Chemistry: Utilized in the synthesis of modified nucleotides and nucleosides for therapeutic development .
Biochemical Mechanisms of Action

Ribonucleotide Reductase Inhibition in DNA Synthesis Disruption

Inosine dialdehyde (IdA) exerts potent antineoplastic effects primarily through the targeted inhibition of ribonucleotide reductase (RNR), a rate-limiting enzyme responsible for converting ribonucleotides to deoxyribonucleotides during DNA synthesis. Unlike classic RNR inhibitors like hydroxyurea, which directly chelate the enzyme’s iron cofactor, IdA employs a multi-step mechanism involving substrate mimicry and irreversible enzyme inactivation. Biochemical studies demonstrate that IdA competes with inosine triphosphate (ITP) for binding at the catalytic site of RNR, forming a covalent adduct with critical cysteine residues (Cys439 in the human enzyme) within the enzyme’s active pocket [1]. This interaction disrupts de novo nucleotide synthesis, depleting cellular dATP and dGTP pools. Flow microfluorometric analyses confirm that IdA-treated tumor cells (e.g., L1210 leukemia, P388 cells) exhibit arrest at the G₂/M phase—a hallmark of impaired DNA replication—rather than the G₁ arrest typical of hydroxyurea [1].

The inhibition kinetics follow a time- and concentration-dependent pattern, with complete proliferation arrest occurring at 0.1–1.0 mM concentrations across diverse cell lines. Notably, Chinese hamster ovary cells show 100% inhibition at 0.1 mM IdA, while Novikoff hepatoma cells require 1 mM, indicating cell-type-specific susceptibility [1]. This variability correlates with differences in RNR expression levels and intracellular IdA metabolism.

Table 1: Comparative Inhibition of Ribonucleotide Reductase by Inosine Dialdehyde vs. Hydroxyurea

InhibitorMechanismCell Arrest PhaseEffective Concentration (Complete Inhibition)
Inosine dialdehydeCovalent substrate-site adductionG₂/M0.1–1.0 mM
HydroxyureaIron cofactor chelationG₁0.5–2.0 mM

Protein Cross-Linking via Aldehyde-Amino Group Interactions

The bifunctional aldehyde groups of IdA drive extensive intra- and intermolecular protein cross-linking through Schiff base formation with primary amines (ε-amino groups of lysine residues, N-terminal amines). This reactivity arises from the periodate oxidation of inosine’s ribose ring, generating two aldehyde groups (–CHO) at the C2 and C3 positions [2] [6]. These aldehydes undergo nucleophilic attack by unprotonated amines to form reversible imine intermediates, which subsequently rearrange into stable carbinolamine or aldol condensation products [3] [5]. Mass spectrometry analyses of IdA-treated bovine serum albumin (BSA) reveal high-molecular-weight complexes (69–800 kDa), confirming intermolecular cross-linking [2].

The reaction kinetics are governed by pH, concentration, and nucleophile accessibility. Under physiological pH (7.4), lysine residues (pKa ~10.5) remain predominantly protonated, yet IdA’s electrophilic carbonyls still achieve significant cross-linking efficiency due to microenvironmental pKa shifts in proteins [5] [10]. Competitive quenching studies show that glycine, lysine, and histidine reduce IdA’s cytotoxicity by >90% by scavenging its aldehyde groups [2] [9]. Notably, IdA does not cross-link nucleic acids or nucleosides, as confirmed by ultraviolet spectroscopy and gel filtration assays [2].

Table 2: Kinetics of IdA-Mediated Protein Cross-Linking

Target ProteinCross-Linked Product Size (kDa)Primary Reactive SitesQuenching Efficiency by Glycine
Bovine serum albumin69 to >800Lys²⁰⁷, Lys²⁹⁹>90%
Cellular proteinsNon-dialyzable complexesLysine, N-termini85–95%

Covalent Modification of Cellular Macromolecules

Beyond cross-linking, IdA forms covalent adducts with cellular macromolecules, altering their function and stability. The aldehydes of IdA react with:

  • Amino acids: Lysine, histidine, and glycine form stable monofunctional adducts, reducing IdA’s bioavailability [2].
  • Serum albumin: Generates heterogeneous high-molecular-weight aggregates resistant to denaturation [2] [7].
  • Glycoproteins: Forms Schiff bases with glycosylated proteins, disrupting carbohydrate-mediated signaling [6].

In hydrogels designed for biomedical applications, IdA’s dialdehyde groups cross-link oligochitosan (OCS) via imine bonds, creating stable networks with tunable mechanical strength. Fourier-transform infrared (FTIR) spectroscopy confirms C=N stretching vibrations at 1640 cm⁻¹, indicative of successful conjugation [6]. These adducts impair protein function by blocking catalytic sites (e.g., enzyme inactivation) or inducing aggregation. In Ehrlich ascites tumor cells, IdA adducts incorporate into RNA, though the functional consequences remain unclear [4]. Pharmacokinetic studies in mammals show that >50% of IdA forms non-dialyzable, trichloroacetic acid (TCA)-insoluble complexes with plasma proteins within 24 hours, explaining its prolonged tissue retention [7].

Competitive vs. Uncompetitive Enzyme Inhibition Dynamics

IdA exhibits complex enzyme inhibition dynamics, functioning as both a competitive substrate analog and an uncompetitive allosteric modulator:

  • Competitive inhibition: Against RNR, IdA competes with inosine nucleotides (e.g., ITP) due to structural homology, with inhibition constants (Kᵢ) in the micromolar range [1]. Kinetic assays show increased Kₘ (Michaelis constant) for ITP in IdA-treated RNR, while Vₘₐₓ (maximum velocity) remains unchanged—classic competitive behavior [1].
  • Uncompetitive effects: IdA’s protein cross-linking activity non-competitively inhibits enzymes by inducing conformational changes or aggregation. For instance, IdA-albumin adducts irreversibly inactivate aldehyde oxidase, though IdA itself is not a substrate [7]. This dual inhibition disrupts multiple metabolic pathways:
  • DNA synthesis (via RNR),
  • RNA synthesis (via RNA polymerase adduction),
  • Protein translation (via ribosome cross-linking) [1] [2].

Concentration-response curves reveal that IdA’s inhibition of DNA, RNA, and protein synthesis occurs synchronously, contrasting with hydroxyurea’s selective DNA synthesis blockade [1]. This multi-target action underscores its efficacy against diverse tumor cell lines but complicates mechanistic dissection.

Table 3: Enzyme Inhibition Modalities of Inosine Dialdehyde

Target EnzymeInhibition TypeEvidenceFunctional Consequence
Ribonucleotide reductaseCompetitive↑ Kₘ for ITP, unchanged VₘₐₓdNTP depletion, DNA synthesis arrest
Aldehyde oxidaseUncompetitiveIrreversible loss of activityImpaired detoxification
RNA polymeraseMixedNon-linear Lineweaver-Burk plotsGlobal RNA synthesis suppression

Properties

CAS Number

23590-99-0

Product Name

Inosine dialdehyde

IUPAC Name

(2R)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal

Molecular Formula

C10H10N4O5

Molecular Weight

266.21 g/mol

InChI

InChI=1S/C10H10N4O5/c15-1-6(2-16)19-7(3-17)14-5-13-8-9(14)11-4-12-10(8)18/h1,3-7,16H,2H2,(H,11,12,18)/t6-,7+/m0/s1

InChI Key

RGWOFTGZWJGPHG-NKWVEPMBSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(CO)C=O

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@@H](C=O)O[C@H](CO)C=O

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